Osbond acid

描述

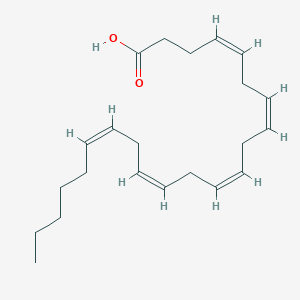

Osbond acid, also known as all-cis-4,7,10,13,16-docosapentaenoic acid, is a polyunsaturated fatty acid with 22 carbon atoms and five double bonds. It is a member of the omega-6 fatty acid family and is primarily found in fish oils. This compound is a minor constituent of the total unsaturated fatty acids in human serum, with concentrations ranging from 0.1% to 1% . It is synthesized through the elongation and desaturation of arachidonic acid .

准备方法

Synthetic Routes and Reaction Conditions: Osbond acid can be synthesized through the elongation and desaturation of arachidonic acidThe reaction conditions typically include the use of specific enzymes such as elongases and desaturases .

Industrial Production Methods: Industrial production of this compound involves the extraction of fish oils, which are rich sources of polyunsaturated fatty acids. The extracted oils are then subjected to purification processes to isolate this compound. These processes may include molecular distillation, chromatography, and crystallization .

化学反应分析

Types of Reactions: Osbond acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or ozone under controlled conditions to form various oxidation products.

Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a catalyst such as palladium on carbon.

Major Products Formed: The major products formed from these reactions include various oxidized derivatives, reduced forms of this compound, and substituted compounds with different functional groups .

科学研究应用

Chemical Properties and Biological Role

Osbond acid is characterized by a 22-carbon chain with five double bonds in the cis configuration. It is synthesized in the human body from arachidonic acid through elongation and desaturation processes. Its presence in human serum is relatively low, typically ranging from 0.1% to 1% of total fatty acids . The biological role of this compound is still under investigation; however, it is believed to influence eicosanoid synthesis, which can affect various physiological processes including inflammation and cognitive functions .

Applications in Research and Industry

This compound has several notable applications:

- Nutritional Science : this compound is used as a dietary supplement due to its potential health benefits. Studies suggest that higher maternal levels of this compound correlate with improved verbal IQ in offspring, indicating its importance during pregnancy .

- Pharmaceuticals : Its structural similarity to other polyunsaturated fatty acids (PUFAs) makes this compound a candidate for drug development, particularly in formulations aimed at regulating inflammation and mood disorders .

- Material Science : In industrial applications, this compound can be utilized in the synthesis of polymers and dyes, leveraging its reactivity to form various derivatives.

- Clinical Research : Emerging studies link this compound levels with conditions such as nonalcoholic steatohepatitis (NASH), suggesting its potential as a biomarker for tumor burden in liver diseases .

Data Tables

A study examining the association between serum phospholipid fatty acids and obesity indicators found that higher levels of this compound were inversely related to obesity markers, suggesting its role in metabolic health . Another significant study indicated that maternal levels of this compound were positively associated with verbal IQ scores in children, highlighting its potential impact on neurodevelopment .

作用机制

Osbond acid is similar to other polyunsaturated fatty acids such as docosahexaenoic acid and eicosapentaenoic acid. it is unique in its specific structure and the position of its double bonds, which confer distinct biological activities .

相似化合物的比较

Docosahexaenoic Acid (DHA): An omega-3 fatty acid with 22 carbon atoms and six double bonds.

Eicosapentaenoic Acid (EPA): An omega-3 fatty acid with 20 carbon atoms and five double bonds.

Arachidonic Acid: An omega-6 fatty acid with 20 carbon atoms and four double bonds.

Osbond acid’s unique structure and properties make it a valuable compound in various scientific and industrial applications.

生物活性

Osbond acid, or all-cis-4,7,10,13,16-docosapentaenoic acid, is an omega-6 polyunsaturated fatty acid (PUFA) with a significant role in various biological processes. This article explores its biological activity, mechanisms of action, and potential health implications based on current research findings.

Chemical Structure and Synthesis

This compound has a molecular formula of C22H34O2 and is characterized by a long carbon chain containing five double bonds in the cis configuration. It is synthesized in the human body from arachidonic acid through a two-step enzymatic process involving elongation and desaturation. This compound is present in human serum at low concentrations (0.1% to 1%) and serves as a marker for the functional status of docosahexaenoic acid (DHA) .

The precise mechanism of action for this compound remains largely undefined. However, due to its structural similarity to other PUFAs, it is hypothesized that this compound may act as a precursor for eicosanoid synthesis. Eicosanoids are signaling molecules that play critical roles in inflammation, immunity, and other physiological processes .

Potential Biological Effects:

- Gene Expression : this compound may influence gene expression related to inflammatory responses and cellular signaling pathways.

- Cognitive Function : Research indicates associations between maternal levels of this compound and improved cognitive outcomes in offspring, suggesting a role in neurodevelopment .

- Inflammation : There is evidence linking this compound to inflammatory conditions such as nonalcoholic steatohepatitis, which is associated with tumor burden .

Comparative Analysis with Other Fatty Acids

This compound shares structural similarities with other long-chain PUFAs. The following table summarizes key features of comparable compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Arachidonic Acid | C20H32O2 | Precursor to eicosanoids; involved in inflammation. |

| Docosahexaenoic Acid (DHA) | C22H34O2 | Omega-3 fatty acid; crucial for brain health. |

| Eicosapentaenoic Acid (EPA) | C20H30O2 | Omega-3 fatty acid; known for anti-inflammatory properties. |

Case Studies and Research Findings

Recent studies have explored the relationship between dietary intake of PUFAs and various health outcomes. For instance:

- Epidemiological Study : A study analyzed the correlation between omega-3 PUFA intake and COVID-19 fatality rates across different populations. The results indicated that higher intake of omega-3 from marine sources was associated with lower fatality rates .

- In Silico Studies : Molecular docking studies have shown that this compound can form stable complexes with proteins involved in inflammatory responses, indicating its potential therapeutic applications .

Safety and Health Implications

While PUFAs are generally considered safe when consumed in moderation as part of a balanced diet, excessive intake or an imbalance between n-6 and n-3 fatty acids may lead to health concerns. Current literature does not report specific safety hazards associated with this compound; however, ongoing research is necessary to fully understand its implications for human health .

属性

IUPAC Name |

(4Z,7Z,10Z,13Z,16Z)-docosa-4,7,10,13,16-pentaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h6-7,9-10,12-13,15-16,18-19H,2-5,8,11,14,17,20-21H2,1H3,(H,23,24)/b7-6-,10-9-,13-12-,16-15-,19-18- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVKOENOBFIYBSA-WMPRHZDHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCC=CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60912352 | |

| Record name | Osbond acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60912352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Docosapentaenoic acid (22n-6) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001976 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

25182-74-5, 25448-00-4 | |

| Record name | Osbond acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25182-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Osbond acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025182745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Osbond acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14088 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Osbond acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60912352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OSBOND ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7S686LQT6T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Docosapentaenoic acid (22n-6) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001976 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。